Dimethylethyltin

Description

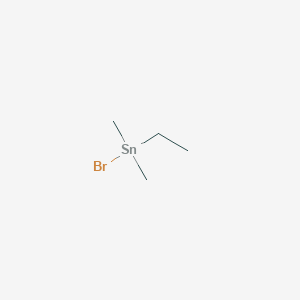

Dimethylethyltin (CAS: 108354-35-4) is an organotin compound with the molecular formula C₄H₁₁BrSn (this compound bromide, as per ). It is part of a broader class of organometallic tin compounds, which are known for their industrial applications and significant toxicity. Structurally, it consists of a tin atom bonded to two methyl groups, one ethyl group, and a bromide ion. Organotin compounds like this compound are notorious for their neurotoxic effects, as demonstrated in rat studies where exposure led to severe brain lesions and neuropathological changes .

Key properties include:

Properties

CAS No. |

108354-35-4 |

|---|---|

Molecular Formula |

C4H11BrSn |

Molecular Weight |

257.74 g/mol |

IUPAC Name |

bromo-ethyl-dimethylstannane |

InChI |

InChI=1S/C2H5.2CH3.BrH.Sn/c1-2;;;;/h1H2,2H3;2*1H3;1H;/q;;;;+1/p-1 |

InChI Key |

LZEGWZBIBAVIJT-UHFFFAOYSA-N |

SMILES |

CC[Sn](C)(C)Br |

Canonical SMILES |

CC[Sn](C)(C)Br |

Synonyms |

dimethylethyltin DME-tin |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Comparison of this compound with Selected Brominated/Organometallic Compounds

Structural and Functional Differences

- Tin vs. Non-Tin Organometallics: this compound contains a tin atom, which distinguishes it from purely organic brominated compounds (e.g., bromodiphenylmethane). Tin’s electronegativity and covalent bonding tendencies enhance its reactivity and toxicity compared to carbon-centered analogs .

- Substituent Groups : Unlike aromatic brominated compounds (e.g., p-Bromo-α,α-dimethylphenethylamine), this compound’s alkyl groups (methyl, ethyl) contribute to its lipophilicity, facilitating blood-brain barrier penetration and neurotoxicity .

Toxicity Mechanisms

- Neurotoxicity : this compound induces brain lesions in rats, particularly affecting the hippocampus and cortex, likely due to oxidative stress and mitochondrial dysfunction . In contrast, brominated aromatics like 2-((2-Bromo-4,6-Dinitrophenyl)azo)-... exhibit mutagenicity via DNA alkylation .

- Decomposition Risks: While this compound releases Sn and Br⁻ vapors, compounds like 6-Bromo-2,4-Dinitrobenzenediazonium H₂SO₄ produce SOx and NOx, posing respiratory and environmental hazards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.